[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Overview
Description
MRS2179 is a selective and competitive antagonist for the P2Y1 receptor, which is a type of purinergic receptor involved in various physiological processes. This compound has been extensively studied for its role in inhibiting platelet aggregation and its potential therapeutic applications in cardiovascular diseases .
Preparation Methods
The synthesis of MRS2179 involves several steps, starting with the preparation of the core structure, which is a modified adenosine derivative. The synthetic route typically includes the following steps:
Nucleophilic substitution: The starting material, adenosine, undergoes nucleophilic substitution to introduce a methyl group at the N6 position.
Phosphorylation: The hydroxyl groups at the 3’ and 5’ positions are phosphorylated to form bisphosphate derivatives.
Purification: The final product is purified using chromatographic techniques to obtain MRS2179 in its pure form.
Chemical Reactions Analysis
MRS2179 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents, modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MRS2179 has a wide range of scientific research applications, including:
Cardiovascular Research: It is used to study platelet aggregation and its inhibition, providing insights into potential treatments for cardiovascular diseases.
Pharmacology: MRS2179 serves as a tool to study the pharmacological properties of P2Y1 receptors and their interactions with other compounds.
Mechanism of Action
MRS2179 exerts its effects by selectively binding to the P2Y1 receptor, a G protein-coupled receptor involved in various signaling pathways. By antagonizing this receptor, MRS2179 inhibits the activation of downstream signaling cascades, such as the phospholipase C pathway. This inhibition prevents platelet shape change and aggregation, reducing the risk of thrombus formation .
Comparison with Similar Compounds
MRS2179 is unique in its high selectivity and competitive antagonism for the P2Y1 receptor. Similar compounds include:
MRS2279: Another P2Y1 receptor antagonist with similar properties but different structural modifications.
MRS2500: A more potent P2Y1 receptor antagonist with higher affinity and selectivity.
Compared to these compounds, MRS2179 is often preferred for its well-characterized pharmacological profile and effectiveness in various experimental models.
Properties
IUPAC Name |
[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O9P2/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPLITQNIFLYQB-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016926 | |
Record name | [(2R,3S,5R)-5-[6-(Methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101204-49-3 | |
Record name | 3′-Adenylic acid, 2′-deoxy-N-methyl-, 5′-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101204-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MRS 2179 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101204493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(2R,3S,5R)-5-[6-(Methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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